molecular formula C18H32N2O8 B13920625 6,6-Dimethoxy-2-azaspiro[3.3]heptane;hemi(oxalic acid)

6,6-Dimethoxy-2-azaspiro[3.3]heptane;hemi(oxalic acid)

Cat. No.: B13920625
M. Wt: 404.5 g/mol
InChI Key: INDGZZQAIOHNDA-UHFFFAOYSA-N
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Description

6,6-Dimethoxy-2-azaspiro[33]heptane;hemi(oxalic acid) is a chemical compound with the molecular formula C8H15NO2 It is known for its unique spirocyclic structure, which consists of a nitrogen atom incorporated into a seven-membered ring with two methoxy groups attached to the sixth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethoxy-2-azaspiro[3.3]heptane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of a base to facilitate the cyclization process and solvents such as dichloromethane or ethanol to dissolve the reactants .

Industrial Production Methods

Industrial production of 6,6-Dimethoxy-2-azaspiro[3.3]heptane may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethoxy-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups .

Scientific Research Applications

6,6-Dimethoxy-2-azaspiro[3.3]heptane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,6-Dimethoxy-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-Dimethoxy-2-azaspiro[3.3]heptane;hemi(oxalic acid) is unique due to its specific spirocyclic structure and the presence of both methoxy groups and oxalic acid. This combination of features gives it distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C18H32N2O8

Molecular Weight

404.5 g/mol

IUPAC Name

6,6-dimethoxy-2-azaspiro[3.3]heptane;oxalic acid

InChI

InChI=1S/2C8H15NO2.C2H2O4/c2*1-10-8(11-2)3-7(4-8)5-9-6-7;3-1(4)2(5)6/h2*9H,3-6H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

INDGZZQAIOHNDA-UHFFFAOYSA-N

Canonical SMILES

COC1(CC2(C1)CNC2)OC.COC1(CC2(C1)CNC2)OC.C(=O)(C(=O)O)O

Origin of Product

United States

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